molecular formula C11H8F3N5S B13722770 6-(Pyridin-4-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine

6-(Pyridin-4-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine

Cat. No.: B13722770
M. Wt: 299.28 g/mol
InChI Key: FNSDBYATYRTKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyridin-4-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group and thioureido moiety enhances its chemical reactivity and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-4-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-4-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of 6-(Pyridin-4-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyridin-4-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine is unique due to the combination of the pyridin-4-yl group, thioureido moiety, and trifluoromethyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H8F3N5S

Molecular Weight

299.28 g/mol

IUPAC Name

[4-pyridin-4-yl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea

InChI

InChI=1S/C11H8F3N5S/c12-11(13,14)8-5-7(6-1-3-16-4-2-6)17-10(18-8)19-9(15)20/h1-5H,(H3,15,17,18,19,20)

InChI Key

FNSDBYATYRTKOW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.